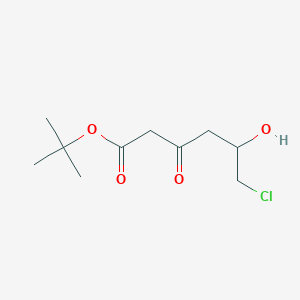

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate

Overview

Description

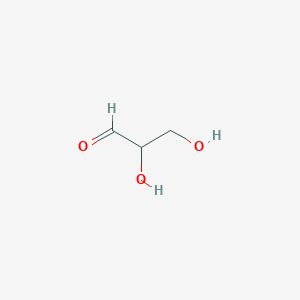

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate, also known as (S)-CHOH, is a valuable chiral synthon . It is used for the synthesis of cholesterol-lowering drugs such as atorvastatin and rosuvastatin .

Synthesis Analysis

The enzymatic synthesis of (S)-CHOH has been achieved using a mutant alcohol dehydrogenase of Lactobacillus kefir . This mutant, known as LkTADH, demonstrated a significant improvement in specific activity towards the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to (S)-CHOH . A fed-batch strategy was developed to address issues such as the poor aqueous stability of the substrate and partial substrate inhibition .Chemical Reactions Analysis

The bioreduction process of CDOH to (S)-CHOH using LkTADH resulted in a 94% yield and 99.5% e.e. after a reaction time of 38 hours . The space-time yield and turnover number of NADP+ in this process were 10.6 mmol/L/h and 16,060 mol/mol, respectively .Physical And Chemical Properties Analysis

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate has a molecular weight of 236.69 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 7 . The exact mass and monoisotopic mass are 236.0815367 g/mol . The topological polar surface area is 63.6 Ų .Scientific Research Applications

Biosynthesis in Organic Solvents : A study by Liu et al. (2018) demonstrated the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin, using carbonyl reductase from Rhodosporidium toruloides in both mono and biphasic media. The study achieved high yields and enantiomeric excess (ee) in this biotransformation process, suggesting an efficient method for producing this compound (Liu et al., 2018).

Enzymatic Synthesis Improvement : In a 2017 study, Liu et al. explored the directed evolution of carbonyl reductase from Rhodosporidium toruloides for the stereoselective synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. This study achieved significant improvements in the specific activity and efficiency of the enzyme, which is crucial for the efficient synthesis of this compound (Liu et al., 2017).

Chemoenzymatic Synthesis : Wolberg et al. (2001) presented a chemoenzymatic approach to synthesize all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate. This approach utilized regio- and enantioselective biocatalysts, demonstrating a versatile method for producing these stereoisomers, which are valuable as 1,3-diol building blocks (Wolberg et al., 2001).

Enzymatic Synthesis with Mutant Alcohol Dehydrogenase : A study by He et al. (2015) reported on the efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using a mutant alcohol dehydrogenase of Lactobacillus kefir. This study highlights the potential of enzyme engineering in improving the synthesis efficiency of this compound (He et al., 2015).

Statine Side Chain Synthesis for Cholesterol-Lowering Compounds : Rieder et al. (2017) explored the chemoenzymatic synthesis of statine side chain building blocks using tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate. This study contributes to the development of cholesterol-lowering natural compounds like solistatin (Rieder et al., 2017).

Mechanism of Action

The mechanism of action involves the asymmetric reduction of CDOH to (S)-CHOH . Only the alcohol dehydrogenases from Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH) have demonstrated catalytic activity towards this reduction . A tetrad mutant of LkADH (LkTADH), A94T/F147L/L199H/A202L, was found to be more efficient in this bioreduction process .

Future Directions

The biotechnological production of (3R,5S)-CDHH from (S)-CHOH by a carbonyl reductase is becoming a primary route for (3R,5S)-CDHH production due to its high enantioselectivity, mild reaction conditions, low cost, process safety, and environmental friendliness . This new approach represents a promising alternative for the efficient synthesis of (S)-CHOH .

properties

IUPAC Name |

tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFCPQXWBDLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.